4-Ethoxy-2,6-dimethylbenzaldehyde
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Description
“4-Ethoxy-2,6-dimethylbenzaldehyde” is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 301.64°C at 760 mmHg . It has a predicted density of 1.02 g/cm³ and a predicted refractive index of n20D 1.53 .
Scientific Research Applications
Benzaldehyde Derivatives in Natural Product Chemistry
Benzaldehyde derivatives are frequently isolated from natural sources and studied for their potential applications. For instance, several new benzaldehyde derivatives were isolated from mangrove endophytic fungi, suggesting the significance of these compounds in natural product chemistry and potential applications in developing new substances with biological activity (Shao et al., 2009).
Role in Synthetic Chemistry
These compounds are also vital in synthetic chemistry. For example, 4-hydroxy-3,5-dimethylbenzaldehyde is considered a valuable intermediate, especially in drug preparation, indicating the importance of benzaldehyde derivatives in the synthesis of complex molecules (Boldron et al., 2005).
Catalytic Oxidation and Bioinspired Systems
Benzaldehyde derivatives are also involved in catalytic oxidation processes. A bioinspired Cu/neocuproine system demonstrates the selective para-formylation of related compounds, emphasizing their role in developing new catalytic systems for selective oxidation processes (Boldron et al., 2005).
properties
IUPAC Name |
4-ethoxy-2,6-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPBPWUWHKNBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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